Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal

ADC Linker Chemistry Conjugation Stability Maleimide

Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal (CAS: 2345732-83-2) is a specialized drug-linker conjugate designed for the synthesis of antibody-drug conjugates (ADCs). It functions as a glucocorticoid receptor (GR) agonist payload and is specifically cited for use in the preparation of anti-CD40 antibody agent conjugates.

Molecular Formula C46H50N3O15P
Molecular Weight 915.9 g/mol
Cat. No. B12370035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal
Molecular FormulaC46H50N3O15P
Molecular Weight915.9 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)CN7C(=O)C=CC7=O)C(=O)COP(=O)(O)O)CCC8=CC(=O)C=CC38C)O
InChIInChI=1S/C46H50N3O15P/c1-44-17-16-30(50)20-28(44)10-11-31-32-21-36-46(35(52)24-62-65(59,60)61,45(32,2)22-34(51)41(31)44)64-43(63-36)27-8-6-25(7-9-27)18-26-4-3-5-29(19-26)47-42(58)33(12-15-40(56)57)48-37(53)23-49-38(54)13-14-39(49)55/h3-9,13-14,16-17,19-20,31-34,36,41,43,51H,10-12,15,18,21-24H2,1-2H3,(H,47,58)(H,48,53)(H,56,57)(H2,59,60,61)/t31-,32-,33-,34-,36+,41+,43+,44-,45-,46+/m0/s1
InChIKeyBACFCSKNRKGXJF-YFTVFXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal: A Defined Drug-Linker Conjugate for Anti-CD40 ADC Synthesis


Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal (CAS: 2345732-83-2) is a specialized drug-linker conjugate designed for the synthesis of antibody-drug conjugates (ADCs). It functions as a glucocorticoid receptor (GR) agonist payload and is specifically cited for use in the preparation of anti-CD40 antibody agent conjugates [1]. The compound incorporates a maleimide (Mal) reactive group for conjugation to cysteine residues on the antibody, a Gly-Glu dipeptide linker, and a phosphate prodrug moiety on the GR agonist payload to enhance hydrophilicity [2].

Why Generic Substitution Fails: The Critical Role of Linker-Payload Composition in GR Agonist ADCs


Interchanging Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal with a structurally similar analog—such as one with an Ala-Ala dipeptide or a bromoacetamide (BrAc) conjugation handle—is not scientifically equivalent. The specific combination of the maleimide (Mal) conjugation chemistry and the Gly-Glu dipeptide sequence directly impacts ADC stability, homogeneity, and the kinetics of payload release. Studies on related systems demonstrate that replacing the maleimide group with a bromoacetamide (BrAc) can significantly alter the long-term stability and homogeneity of the final ADC, while the dipeptide sequence influences protease-mediated cleavage and thus the spatiotemporal release of the active GR agonist payload [1]. Using an alternative linker-payload combination would generate a different ADC with unverified performance characteristics, potentially compromising experimental reproducibility and therapeutic outcome interpretation.

Quantitative Evidence for Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal: Key Differentiation Dimensions


Maleimide Conjugation: Established Industry Standard with Known Performance Characteristics

The maleimide (Mal) group in Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal represents the well-established, gold-standard conjugation chemistry for cysteine-based antibody-drug conjugates. While next-generation bromoacetamide (BrAc) linkers demonstrate improved stability, quantitative data from a related ADC system provides a performance baseline for maleimide. In a comparative study of ADCs targeting CD70, replacing the maleimidocaproyl (mc) linker with a bromoacetamidecaproyl (bac) linker resulted in a 25% higher intratumoral drug exposure over a 7-day period [1]. This quantitative difference establishes the known performance characteristics of the maleimide conjugation technology inherent to this compound.

ADC Linker Chemistry Conjugation Stability Maleimide

Gly-Glu Dipeptide Linker: Optimized for Reduced ADC Aggregation

The choice of the Gly-Glu dipeptide sequence in the linker is not arbitrary; it is a result of medicinal chemistry optimization aimed at improving ADC developability. Research on the evolution of ADC linkers indicates that optimization of the protease-cleavable dipeptide is a key strategy to reduce aggregation, a common and critical challenge in ADC development that can impact safety, efficacy, and manufacturing [1]. The Gly-Glu sequence, in combination with other design features, is associated with the generation of ADCs possessing favorable physicochemical properties suitable for subcutaneous administration [2].

ADC Physicochemical Properties Dipeptide Linker Aggregation

Phosphate Prodrug Moiety: Enhanced Hydrophilicity for Improved ADC Solubility

The presence of a phosphate group on the glucocorticoid receptor agonist payload is a deliberate design feature to improve the overall hydrophilicity of the drug-linker construct. This is a critical strategy for reducing the hydrophobicity of ADCs, which is known to drive aggregation and negatively impact pharmacokinetic properties. In the development of the closely related ADC ABBV-154, the combination of a short, hydrophilic linker and a phosphate prodrug on the payload was a key factor in creating a stable ADC with properties suitable for long-term stability and subcutaneous self-administration [1]. The phosphate moiety on Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal serves the same fundamental purpose of enhancing aqueous solubility and reducing aggregation potential compared to non-phosphorylated analogs.

Prodrug Strategy ADC Hydrophilicity Developability

Optimal Research and Industrial Application Scenarios for Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal


Synthesis of Anti-CD40 ADCs for Autoimmune Disease Research

This compound is the specifically cited reagent for synthesizing anti-CD40 antibody agent conjugates, as detailed in patent WO2019106608A1, Example 9 [1]. Researchers developing GR agonist ADCs targeting CD40-positive cells, such as those implicated in autoimmune and inflammatory diseases, should prioritize this compound to ensure their ADC construct aligns with the described and characterized examples. Using the exact linker-payload ensures the resulting ADC is a direct match to the research-grade material, supporting reproducible studies in conditions like systemic lupus erythematosus (SLE) or inflammatory bowel disease (IBD).

Benchmarking Next-Generation Linker Technologies

The maleimide-based conjugation chemistry of Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal makes it an ideal benchmark compound for comparative studies. Scientists evaluating novel, more stable conjugation chemistries (such as bromoacetamide) can use this compound as a gold-standard control. As established, maleimide-based ADCs provide a well-documented baseline for linker stability and in vivo performance [2]. By using this compound to generate a reference ADC, researchers can quantitatively assess the advantages offered by new linker technologies in terms of plasma stability, payload release kinetics, and therapeutic index.

ADC Developability and Formulation Studies

The strategic inclusion of a phosphate prodrug and an optimized Gly-Glu dipeptide linker makes this compound a valuable tool for studies focused on ADC developability. Research groups investigating the impact of linker-payload design on aggregation, solubility, and stability can use Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal as a model system. Its design features are aligned with strategies known to improve the physicochemical properties of ADCs and enable high-concentration formulations suitable for subcutaneous administration [3]. This makes it a relevant choice for early-stage formulation screening and stability studies.

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